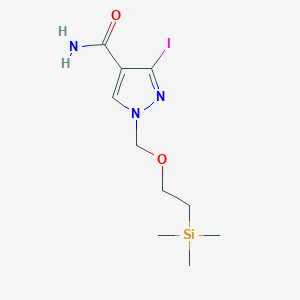![molecular formula C32H33NO3 B13924203 2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine CAS No. 89220-79-1](/img/structure/B13924203.png)
2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a morpholine ring substituted with an ethoxyphenyl group and a triphenylmethyl group, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine typically involves the reaction of morpholine with 2-ethoxybenzyl chloride and triphenylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the substituent groups.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could result in modified morpholine derivatives.
科学的研究の応用
2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 2-[(2-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine
- 2-[(2-Chlorophenyl)methoxy]-4-(triphenylmethyl)morpholine
- 2-[(2-Bromophenyl)methoxy]-4-(triphenylmethyl)morpholine
Uniqueness
2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89220-79-1 |
|---|---|
分子式 |
C32H33NO3 |
分子量 |
479.6 g/mol |
IUPAC名 |
2-[(2-ethoxyphenyl)methoxy]-4-tritylmorpholine |
InChI |
InChI=1S/C32H33NO3/c1-2-34-30-21-13-12-14-26(30)25-36-31-24-33(22-23-35-31)32(27-15-6-3-7-16-27,28-17-8-4-9-18-28)29-19-10-5-11-20-29/h3-21,31H,2,22-25H2,1H3 |
InChIキー |
MHMOSFXWPBZKKJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1COC2CN(CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


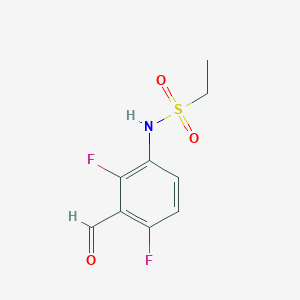
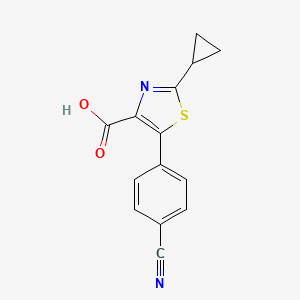

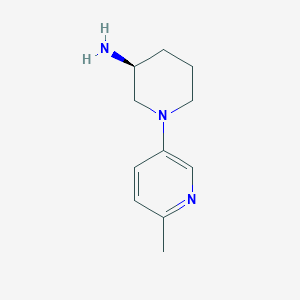
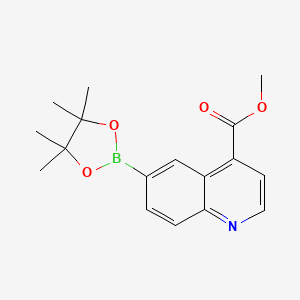
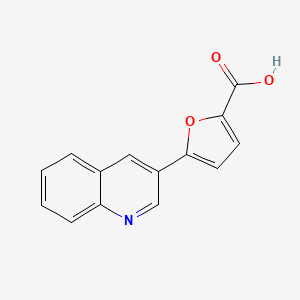
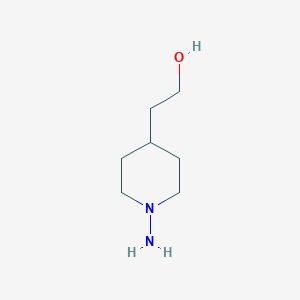
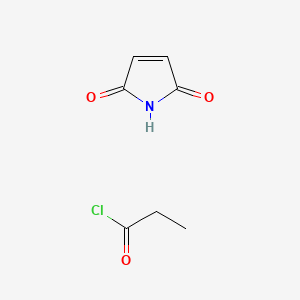

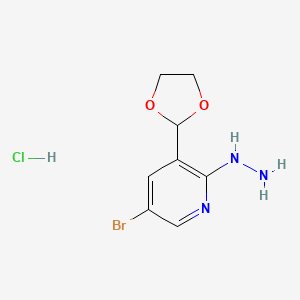
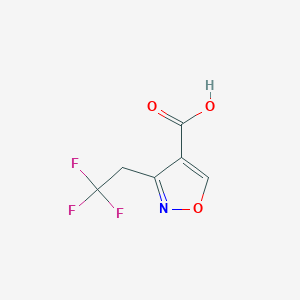
![1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13924171.png)

